N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
Indolin-2-one derivatives, which include the 1-methyl-2-oxoindolin-5-yl group, are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .
Synthesis Analysis
While the specific synthesis process for “N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide” is not available, similar compounds have been synthesized through various methods. For instance, indolin-2-one derivatives have been synthesized by incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, crystal data and InChI codes have been used to determine the structure of related compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a 3,3-disubstituted isoindolinone was obtained through a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Scientific Research Applications
Synthesis and Binding Studies
- N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide has been explored in the synthesis of p-hydroxycinnamic acid amides. Studies focused on their binding interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, contributing to the understanding of protein interactions with such compounds (Meng et al., 2012).
Biological Activity
- Research has been conducted on related compounds for their potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This provides insight into the possible therapeutic applications of compounds structurally similar to this compound (Gein et al., 2019).
Antimicrobial Agents
- A study on new heterocyclic compounds containing a sulfamoyl moiety, which includes structures similar to this compound, focused on their suitability as antimicrobial agents. This emphasizes the compound's potential in the development of new antimicrobials (Darwish, 2014).
Anticonvulsant Studies
- The compound's relatives have been synthesized and evaluated for anticonvulsant activity, providing insights into its potential use in the treatment of seizure disorders (Soyer et al., 2004).
Anti-Cancer Applications
- Similar compounds have been synthesized and tested for their antitumor activity against various cancer cell lines, suggesting potential applications of this compound in cancer research and therapy (Alafeefy et al., 2015).
Antimicrobial and Anticonvulsant Activity
- Studies on amide derivatives of Sulphonamides, similar to the compound , have revealed significant antimicrobial and anticonvulsant activities. This expands the understanding of its potential in medicinal chemistry (Pal et al., 2017).
Chemotherapeutic Potential
- Research on N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds has shown promising results in anticancer activity, providing a basis for further exploration in chemotherapeutic applications (Rajasekaran et al., 1999).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Properties
IUPAC Name |
N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-17(22)19-13-4-7-15(8-5-13)26(24,25)20-14-6-9-16-12(10-14)11-18(23)21(16)2/h4-10,20H,3,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAGYWZFEABDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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